4',5'-Dihydropsoralen

Beschreibung

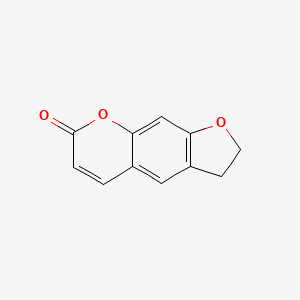

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7535-48-0 |

|---|---|

Molekularformel |

C11H8O3 |

Molekulargewicht |

188.18 g/mol |

IUPAC-Name |

2,3-dihydrofuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C11H8O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-2,5-6H,3-4H2 |

InChI-Schlüssel |

VXGRJERITKFWPL-UHFFFAOYSA-N |

SMILES |

C1COC2=C1C=C3C=CC(=O)OC3=C2 |

Kanonische SMILES |

C1COC2=C1C=C3C=CC(=O)OC3=C2 |

Andere CAS-Nummern |

7535-48-0 |

Synonyme |

4',5'-dihydropsoralen |

Herkunft des Produkts |

United States |

Molecular and Biochemical Interactions of 4 ,5 Dihydropsoralen

Interaction with Nucleic Acids

DNA Intercalation Studies of 4',5'-Dihydropsoralen Derivatives

Derivatives of this compound have been shown to interact with DNA, a process that is not dependent on an unsaturated furan (B31954) ring for intercalation and reactivity with DNA. aacrjournals.org This interaction has been demonstrated through various biophysical techniques, including DNA melting profiles and plasmid DNA unwinding assays. aacrjournals.org

One key indicator of intercalation is the effect of a compound on the thermal stability of DNA. Studies on calf thymus DNA have shown a marked increase in the melting temperature (Tm) of DNA when treated with this compound derivatives followed by photoactivation with UVA light. This increase in Tm suggests that the binding of the photoactivated derivative stabilizes the DNA double helix against thermal denaturation, a characteristic feature of intercalating agents. aacrjournals.org Without UVA treatment, the melting temperature of the DNA remains largely unchanged, indicating that the interaction is light-dependent. aacrjournals.org

The unwinding of the DNA helix is another hallmark of intercalation. While specific unwinding angle measurements for this compound are not extensively documented, it is generally assumed that psoralen (B192213) derivatives unwind DNA by approximately 28° upon noncovalent intercalation. nih.goviaea.org This unwinding is a consequence of the insertion of the planar furocoumarin ring system between the base pairs of the DNA, which locally distorts the helical structure.

| Condition | DNA Melting Temperature (Tm) |

|---|---|

| Calf Thymus DNA + this compound Derivatives (No UVA) | 62.5-63.9 °C |

| Calf Thymus DNA + this compound Derivatives (+ UVA) | 70.4 °C |

Photocycloaddition Reactions with DNA Bases, Specifically Thymine (B56734)

Upon irradiation with long-wavelength ultraviolet light (UVA, 365 nm), this compound can undergo photocycloaddition reactions with the pyrimidine (B1678525) bases of DNA, most notably thymine. nih.gov This reaction involves the formation of a cyclobutane (B1203170) ring between the 3,4-double bond of the psoralen moiety and the 5,6-double bond of thymine. nih.gov The saturation of the furan ring in this compound significantly increases the quantum yield of this photoaddition at 365 nm, from 0.01 to 0.18, and the reaction is understood to proceed through the triplet excited state of the this compound molecule. nih.gov

The photocycloaddition reaction between this compound derivatives and thymine is characterized by a high degree of regio- and stereo-selectivity. nih.gov Studies using a synthetic bichromophoric model, where the psoralen and thymine rings are linked, have demonstrated that the reaction exclusively forms a 3,4 cis-anti adduct. nih.gov This specific stereochemistry is a result of the geometric constraints imposed by the intramolecular arrangement of the reacting molecules. At higher concentrations (≥ 5x10-4 M), a regio- and stereo-selective dimerization involving the 3,4 double bonds of the psoralen moieties is observed. nih.gov However, at extreme dilutions (≤ 2x10-5 M), the intramolecular reaction leading to the 3,4 cis-anti adduct is the exclusive outcome. nih.gov

A significant characteristic of this compound derivatives is their inability to form bifunctional DNA adducts, or cross-links. aacrjournals.org The saturation of the 4',5'-double bond in the furan ring prevents the second photochemical reaction that is necessary for the formation of a diadduct, which would cross-link the two strands of the DNA helix. Consequently, the interaction of this compound with DNA upon photoactivation is limited to the formation of monoadducts. aacrjournals.org This monofunctional nature distinguishes it from many other psoralen compounds that are capable of forming both monoadducts and interstrand cross-links.

The photocycloaddition reaction of this compound derivatives is reversible. The monoadduct formed upon irradiation at 365 nm can be reversed by subsequent irradiation at a shorter wavelength, specifically 254 nm. nih.gov This photoreversal process cleaves the cyclobutane ring, restoring the original this compound and thymine molecules. This property of reversible photocycloaddition offers a degree of control over the DNA modification process.

| Parameter | Finding |

|---|---|

| Reactants | This compound and Thymine |

| Activating Wavelength | 365 nm |

| Primary Product | 3,4 cis-anti monoadduct |

| Adduct Type | Monofunctional (no cross-links) |

| Reversing Wavelength | 254 nm |

| Quantum Yield (at 365 nm) | 0.18 |

Effects on DNA Integrity: Nicking and Unwinding Assays

The interaction of photoactivated this compound derivatives with DNA can affect its structural integrity. This has been demonstrated through plasmid DNA unwinding and nicking assays. aacrjournals.org In these assays, treatment with this compound derivatives and subsequent UVA irradiation leads to modification and nicking of double-stranded circular DNA. aacrjournals.org

The formation of monoadducts causes a local unwinding of the DNA helix, which can be detected by changes in the electrophoretic mobility of supercoiled plasmid DNA in agarose (B213101) gels. Furthermore, the observation of DNA nicking suggests that the photochemical reaction or subsequent cellular processing can lead to single-strand breaks in the DNA backbone. aacrjournals.org This is evidenced by an increased migration of the plasmid DNA in agarose gels under denaturing conditions, which is indicative of the conversion of supercoiled DNA to relaxed or linear forms due to strand breaks. aacrjournals.org

Inhibition of DNA Synthesis

This compound derivatives have demonstrated significant inhibitory effects on DNA synthesis, particularly when activated by ultraviolet A (UVA) light. Research on mouse keratinocytes has shown that certain synthetic derivatives of this compound are potent inhibitors of DNA synthesis. Specifically, 4',5'-dihydro-4,8-dimethyl-5'-methylbromide psoralen and 4',5'-dihydro-4,8-dimethyl-5'-methyl-N-aminodimethylpsoralen were found to strongly inhibit the incorporation of ³H-thymidine, a marker for DNA synthesis.

The inhibitory concentration (IC50) for cell growth, which is closely linked to the inhibition of DNA synthesis, has been reported to be as low as 56 nM and 100 nM for the two aforementioned derivatives, respectively, in mouse keratinocytes. This highlights the potency of these compounds in disrupting DNA replication processes following photoactivation.

Modulation of DNA Replication and Transcription Processes

The interaction of this compound with DNA, particularly after photoactivation, leads to the modulation of fundamental cellular processes like DNA replication and transcription. Unlike psoralens that can form both monoadducts and interstrand cross-links with DNA, this compound, due to the saturation of its 4',5'-furan ring double bond, can only form monoadducts with pyrimidine bases, primarily thymine.

These monoadducts, while not as cytotoxic as cross-links, can still present significant obstacles to the cellular machinery responsible for replication and transcription. The formation of a covalent bond between the dihydropsoralen molecule and a DNA base can distort the DNA helix. This distortion can physically impede the progression of DNA polymerases and RNA polymerases along the DNA template.

Interaction with Proteins and Enzymes

This interaction typically involves the formation of a stable covalent bond between the mercury atom and the sulfur atom of the thiol group, a process known as mercaptide formation. Such binding can have profound effects on protein structure and function. For enzymes, the binding of a mercurial to a cysteine residue in or near the active site can lead to a loss of catalytic activity. Furthermore, the modification of thiol groups can disrupt disulfide bonds that are crucial for maintaining the three-dimensional structure of a protein, leading to denaturation and loss of function.

Given this general reactivity, it can be hypothesized that a mercurated derivative of this compound would also be capable of binding to protein thiols. The furocoumarin moiety could potentially influence the specificity or avidity of this binding. However, without specific experimental data on mercurated dihydropsoralens, this remains a subject for future investigation.

While direct studies on the photoinactivation of enzymes specifically by this compound are limited, the photochemical properties of furocoumarins in general suggest potential mechanisms for such interactions. Upon absorption of UVA radiation, psoralens and their derivatives are promoted to an excited triplet state. In this highly reactive state, they can participate in two main types of photochemical reactions.

The first type involves direct interaction with biological molecules. A study on a this compound derivative demonstrated its ability to undergo a photocycloaddition reaction with the DNA base thymine. It is conceivable that similar photoreactions could occur with certain amino acid residues in enzymes, leading to the formation of covalent adducts and subsequent inactivation of the enzyme.

The second type of reaction, known as a photodynamic mechanism, involves the transfer of energy from the excited photosensitizer to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anions. These ROS are highly reactive and can indiscriminately damage a wide range of biological molecules, including the amino acid residues that are critical for enzyme structure and function. Oxidation of amino acids like tryptophan, tyrosine, histidine, and cysteine can lead to a loss of enzymatic activity. Although psoralens are generally considered to be less efficient producers of singlet oxygen compared to other photosensitizers like porphyrins, this pathway cannot be entirely ruled out as a potential mechanism for enzyme photoinactivation.

Cellular Mechanisms of Action in vitro (excluding human clinical aspects)

In vitro studies utilizing keratinocyte models have demonstrated that this compound derivatives, when activated by UVA light, are potent inhibitors of cell growth. This antiproliferative effect is a direct consequence of the molecular interactions described in the preceding sections, namely the inhibition of DNA synthesis.

Research conducted on mouse keratinocytes has provided quantitative data on the growth-inhibitory effects of specific this compound derivatives. For instance, 4',5'-dihydro-4,8-dimethyl-5'-methylbromide psoralen and 4',5'-dihydro-4,8-dimethyl-5'-methyl-N-aminodimethylpsoralen were found to inhibit the growth of these cells with IC50 values of 56 nM and 100 nM, respectively. These low concentrations indicate a high degree of potency for these photoactivated compounds.

The underlying mechanism for this growth inhibition is the induction of DNA damage. As previously mentioned, upon UVA irradiation, these dihydropsoralen derivatives can cause modifications and nicks in the DNA. This damage triggers cellular stress responses and can lead to an arrest of the cell cycle, preventing the cells from progressing through the phases of division. If the DNA damage is extensive and cannot be repaired by the cell's machinery, it can ultimately lead to the initiation of apoptosis, or programmed cell death. This cascade of events—photoactivation, DNA damage, inhibition of DNA synthesis, and cell cycle arrest—collectively results in the observed inhibition of keratinocyte proliferation in vitro.

Effects on Cell Proliferation in Mammalian Cell Lines

Psoralen derivatives are known to exhibit antiproliferative activity against various cancer cell lines. nih.govresearchgate.netnih.gov This effect is primarily attributed to their ability to interfere with DNA replication and induce apoptosis, particularly in rapidly dividing cells such as those found in tumors. nih.govviamedica.plwjgnet.com Upon photoactivation, psoralens intercalate into the DNA helix and form covalent adducts with pyrimidine bases, which can block the progression of DNA polymerase and halt replication. mdpi.comwikipedia.org

The antiproliferative effects of psoralen and its derivatives have been observed in various human cancer cell lines. For instance, psoralen has been shown to inhibit the growth of oral carcinoma and erythroleukemia cells in a dose-dependent manner. nih.gov Similarly, certain glycosylated psoralen derivatives have demonstrated antiproliferative activities against human cancer cell lines, with their effects being significantly enhanced by UVA irradiation. researchgate.net One study on a pyridazinopsoralen derivative reported significant cytotoxicity in HeLa cells, both with and without UVA irradiation, suggesting that not all antiproliferative effects of psoralen derivatives are strictly light-dependent. nih.gov

While specific data on the half-maximal inhibitory concentration (IC50) for this compound in various mammalian cell lines are not available in the reviewed literature, the general activity of psoralens suggests that it would likely exhibit dose-dependent inhibition of cell proliferation. The precise IC50 values would be expected to vary depending on the specific cell line, the presence or absence of UVA activation, and the metabolic characteristics of the cells.

Table 1: Anticipated Effects of this compound on Mammalian Cell Proliferation (Hypothetical)

| Cell Line | Expected Effect | Potential Mechanism of Action |

| HeLa (Cervical Cancer) | Inhibition of proliferation, induction of apoptosis | DNA intercalation and adduct formation, cell cycle arrest |

| MCF-7 (Breast Cancer) | Inhibition of proliferation, potential for apoptosis | Interference with DNA replication and transcription |

| A549 (Lung Cancer) | Inhibition of proliferation | Induction of DNA damage response pathways |

| B16 (Melanoma) | Inhibition of proliferation, particularly with UVA | Photo-induced cytotoxicity |

Note: This table is hypothetical and based on the known activities of other psoralen derivatives. Specific experimental data for this compound is not currently available.

Differentiation of Cellular Responses to DNA Damage Types

The cellular response to DNA damage is a complex network of signaling pathways that detect lesions, arrest the cell cycle to allow for repair, and in cases of irreparable damage, trigger apoptosis. nih.gov Psoralens, upon photoactivation, induce a specific type of DNA damage, primarily through the formation of monoadducts and interstrand cross-links (ICLs). nih.govmdpi.comwikipedia.org The cellular response to these lesions is distinct from the responses to other types of DNA damage, such as single- or double-strand breaks.

The presence of bulky psoralen-DNA adducts can stall replication forks, which is a potent signal for the activation of the DNA damage response. The primary signaling pathways involved in responding to replication stress and bulky adducts are orchestrated by the ataxia telangiectasia and Rad3-related (ATR) kinase. However, the processing of these adducts can lead to the formation of double-strand breaks, which would then activate the ataxia telangiectasia mutated (ATM) kinase pathway.

The cellular decision between DNA repair, cell cycle arrest, and apoptosis is critical. The activation of p53, a key tumor suppressor protein, is a common outcome of psoralen-induced DNA damage. nih.govwjgnet.com Activated p53 can transcriptionally upregulate the expression of p21, a cyclin-dependent kinase inhibitor that leads to cell cycle arrest, typically at the G1 phase. nih.govwjgnet.com This pause in the cell cycle provides time for the cell to attempt to repair the DNA damage.

If the DNA damage is too extensive to be repaired, the apoptotic pathway is initiated. Psoralen-induced apoptosis can be triggered through the activation of the endoplasmic reticulum stress pathway and is often characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2. viamedica.plnih.gov

The specific type of DNA repair pathway engaged depends on the nature of the psoralen-induced lesion. Nucleotide excision repair (NER) is the primary pathway for the removal of bulky monoadducts. The repair of the more cytotoxic ICLs is more complex and involves a combination of NER, homologous recombination, and translesion synthesis.

Table 2: Potential Cellular Responses to this compound-Induced DNA Damage (Hypothetical)

| Type of DNA Damage | Primary Signaling Pathway | Key Cellular Outcomes |

| Monoadducts | ATR activation, p53 signaling | Cell cycle arrest (G1/S), Nucleotide Excision Repair |

| Interstrand Cross-links (ICLs) | ATR and ATM activation, Fanconi Anemia pathway | Cell cycle arrest (G2/M), Homologous Recombination, Apoptosis |

| Replication Fork Stalling | ATR activation | Checkpoint activation, recruitment of repair factors |

Note: This table is hypothetical and based on the established responses to DNA damage induced by other psoralens. Specific experimental data for this compound is not currently available.

Photochemical Studies of 4 ,5 Dihydropsoralen and Its Analogs

Photophysical Properties and Excited States

The photophysical characteristics of 4',5'-Dihydropsoralen are fundamental to understanding its photochemical reactivity. Upon absorption of light, the molecule is promoted to an excited electronic state, from which the subsequent chemical reactions originate.

Singlet and Triplet Excited State Investigations

The initial absorption of a photon elevates this compound to a singlet excited state (S1). In this state, the electron spins remain paired. However, for many photochemical reactions, the molecule must first transition to a longer-lived triplet excited state (T1) through a process called intersystem crossing. In the triplet state, the electron spins are unpaired.

Quantum Yield Analysis of Photoaddition

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed. The quantum yield of photoaddition for this compound has been a subject of significant study.

It has been observed that the saturation of the furan (B31954) ring in this compound leads to a substantial increase in the quantum yield of photoaddition at 365 nm. researchgate.net Specifically, the quantum yield increases from approximately 0.01 for its unsaturated counterpart to 0.18 for this compound. researchgate.net This stark difference highlights the profound impact of furan ring saturation on the molecule's photoreactivity. The triplet excited state of this compound is directly involved in this photoaddition process. researchgate.net

| Compound | Excitation Wavelength (nm) | Quantum Yield (Φ) of Photoaddition |

| Unsaturated Psoralen (B192213) (approx.) | 365 | 0.01 researchgate.net |

| This compound | 365 | 0.18 researchgate.net |

Role of UV-A Light in this compound Activation

The activation of this compound and other psoralens is primarily achieved through irradiation with long-wavelength ultraviolet light, specifically UV-A radiation (320-400 nm). wikipedia.orgnih.gov This is the region of the electromagnetic spectrum where these compounds exhibit strong absorption. nih.gov The absorbed UV-A energy is what drives the molecule into its excited states, initiating the photochemical reactions.

Influence of Furan Ring Saturation on Photoactivity

The saturation of the 4',5'-double bond in the furan ring of psoralen to form this compound has a dramatic effect on its photoactivity. This structural modification is the key determinant of its altered photochemical behavior compared to its unsaturated parent compound.

The most significant consequence of furan ring saturation is the substantial increase in the quantum yield of photoaddition. researchgate.net As mentioned earlier, this yield can increase by a factor of 18. researchgate.net This enhanced reactivity is attributed to the involvement of the triplet excited state. researchgate.net The saturation of the furan ring appears to facilitate the population of or reaction from the triplet state more efficiently than in the unsaturated psoralens. This suggests that the electronic properties of the furan ring play a crucial role in mediating the excited state dynamics and subsequent chemical reactions. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 4 ,5 Dihydropsoralen Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Predictive Modeling for in vitro Activity

Predictive modeling for the in vitro activity of 4',5'-Dihydropsoralen derivatives often employs Quantitative Structure-Activity Relationship (QSAR) models. These models are mathematical representations that correlate the structural or physicochemical properties of compounds with their biological activities. The development of a robust QSAR model is a multi-step process that begins with the compilation of a dataset of this compound analogs with experimentally determined in vitro activities.

Various molecular descriptors are then calculated for each derivative. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like genetic algorithms or stepwise regression, to build a predictive model. The ultimate goal is to create a model that can accurately forecast the in vitro activity of novel, untested this compound derivatives, thereby guiding synthetic efforts toward more potent compounds.

While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR are widely applied to similar heterocyclic compounds. For instance, studies on other dihydro-heterocyclic systems have successfully utilized 2D and 3D-QSAR approaches to predict activities such as anticancer and antimicrobial effects. These studies serve as a methodological guide for establishing similar predictive models for this compound derivatives.

Computational Approaches to SAR

Beyond predictive modeling, a range of computational techniques provide deeper insights into the SAR of this compound derivatives at a molecular level.

Molecular Docking Simulations

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a target receptor. In the context of this compound derivatives, docking simulations can elucidate how these molecules interact with the active site of a specific biological target, such as an enzyme or a receptor.

The process involves generating a three-dimensional model of the this compound derivative and docking it into the binding pocket of the target protein. The simulation then calculates the binding affinity, often expressed as a docking score, which provides an estimate of the strength of the interaction. By comparing the docking scores and binding modes of a series of derivatives, researchers can infer key structural features that contribute to potent biological activity.

For example, a hypothetical molecular docking study of this compound derivatives against a target protein might reveal that the presence of a specific substituent at a particular position on the psoralen (B192213) core leads to a more favorable binding energy due to the formation of additional hydrogen bonds or hydrophobic interactions. This information is invaluable for the rational design of new analogs with improved efficacy.

Below is an interactive table showcasing hypothetical binding affinities of various this compound derivatives against a target protein, as might be determined through molecular docking simulations.

| Derivative | Substituent at C-5 | Substituent at C-8 | Predicted Binding Affinity (kcal/mol) |

| 1 | -H | -H | -6.5 |

| 2 | -CH3 | -H | -7.1 |

| 3 | -H | -OCH3 | -7.5 |

| 4 | -CH3 | -OCH3 | -8.2 |

| 5 | -Cl | -H | -7.3 |

| 6 | -H | -Cl | -7.8 |

In Silico Prediction of Molecular Interactions

In silico prediction of molecular interactions complements molecular docking by providing a more detailed picture of the non-covalent interactions between a ligand and its target. These methods can identify and visualize specific interactions such as hydrogen bonds, van der Waals forces, and pi-pi stacking, which are crucial for the stability of the ligand-receptor complex.

Advanced computational techniques, such as molecular dynamics (MD) simulations, can be employed to study the dynamic behavior of the this compound derivative within the binding site over time. MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can help to assess the stability of the predicted binding mode.

The application of these computational approaches allows for a comprehensive understanding of the SAR of this compound derivatives. By integrating predictive modeling, molecular docking, and the detailed analysis of molecular interactions, researchers can accelerate the discovery and optimization of novel bioactive compounds based on the this compound scaffold.

Future Research Directions and Unexplored Avenues for 4 ,5 Dihydropsoralen

Development of Novel Synthetic Methodologies

The synthesis of 4',5'-dihydropsoralen and its derivatives is a cornerstone for its further investigation and application. While classical synthetic routes exist, the development of novel methodologies is a key area for future research, focusing on efficiency, stereoselectivity, and environmental sustainability.

Future efforts in synthetic chemistry could explore several innovative approaches:

Asymmetric Synthesis: The chiral centers at the 4' and 5' positions of the dihydrofuran ring present an opportunity for the development of asymmetric synthetic methods. Such strategies would allow for the selective synthesis of specific stereoisomers, which is crucial for understanding structure-activity relationships and for the development of more targeted therapeutic agents. The use of chiral catalysts or auxiliaries in the synthesis could provide access to enantiomerically pure forms of this compound derivatives.

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Future research could investigate the potential of employing enzymes, such as reductases, to stereoselectively reduce the 4',5'-double bond of a psoralen (B192213) precursor. This biocatalytic approach could offer high yields and enantiomeric purity under mild reaction conditions.

Green Chemistry Approaches: Modern synthetic chemistry is increasingly focused on environmentally friendly processes. Future synthetic strategies for this compound could focus on the use of greener solvents, catalysts, and reaction conditions. This includes exploring solvent-free reactions, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of recyclable catalysts.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The application of flow chemistry to the synthesis of this compound could lead to more efficient and controlled production, facilitating its availability for further research and development.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Synthesis | Access to stereoisomerically pure compounds, improved therapeutic targeting. | Development of chiral catalysts and auxiliaries. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes (e.g., reductases). |

| Green Chemistry | Reduced environmental impact, increased safety. | Use of renewable solvents, energy-efficient methods (e.g., microwave). |

| Flow Chemistry | Enhanced control, scalability, and reproducibility. | Optimization of reaction conditions in continuous flow reactors. |

Elucidation of Further Molecular Targets Beyond DNA

Historically, the biological effects of psoralens have been primarily attributed to their interactions with DNA. However, the unique properties of this compound, particularly its inability to form DNA cross-links, suggest that its mechanism of action may involve other molecular targets. A significant area of future research will be the identification and characterization of these non-DNA targets.

Potential molecular targets for this compound that warrant investigation include:

Proteins: The interaction of small molecules with proteins is a fundamental aspect of pharmacology. It is plausible that this compound could bind to and modulate the function of various proteins, including enzymes, transcription factors, and signaling proteins. Future studies could employ techniques such as affinity chromatography, mass spectrometry-based proteomics, and photoaffinity labeling to identify protein binding partners.

RNA: The diverse roles of RNA in cellular processes make it an increasingly important target for small molecules. The planar structure of the this compound scaffold could allow it to intercalate into specific RNA structures, such as hairpins or G-quadruplexes, thereby modulating RNA function. Investigating the RNA-binding properties of this compound could reveal novel mechanisms of action and therapeutic applications.

Lipid Membranes: The lipophilic nature of this compound suggests that it may interact with cellular membranes. Such interactions could alter membrane fluidity, permeability, and the function of membrane-bound proteins. Future research could utilize biophysical techniques, such as fluorescence spectroscopy and differential scanning calorimetry, to study the effects of this compound on lipid bilayers.

The exploration of these alternative molecular targets is crucial for a comprehensive understanding of the biological activities of this compound and for the rational design of new derivatives with improved selectivity and efficacy.

Advanced Computational Modeling of Interactions and Activity

Computational modeling has become an indispensable tool in modern drug discovery and chemical biology. The application of advanced computational methods to this compound represents a promising avenue for future research, offering insights that can guide experimental studies and accelerate the development of new applications.

Key areas for the application of computational modeling include:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its derivatives to potential molecular targets, including proteins and nucleic acids. Docking studies can help to prioritize compounds for experimental testing and provide a structural basis for understanding their activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound and its molecular targets. These simulations can reveal the conformational changes that occur upon binding and provide insights into the stability of the complex. This information is valuable for understanding the mechanism of action and for designing derivatives with improved binding properties.

Quantum Mechanical (QM) Calculations: QM methods can be used to study the electronic structure and photoreactivity of this compound. These calculations can provide a deeper understanding of the photochemical reactions that underlie its biological effects and can be used to predict the reactivity of new derivatives.

In Silico Target Prediction: Various computational tools can be employed to predict potential biological targets for this compound based on its chemical structure. These predictions can help to identify novel mechanisms of action and guide the design of experiments to validate these targets.

A summary of the potential applications of different computational modeling techniques is provided in the table below.

| Computational Method | Application to this compound Research |

| Molecular Docking | Prediction of binding modes and affinities to proteins and nucleic acids. |

| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-target complex. |

| Quantum Mechanics | Elucidation of photoreactivity and electronic properties. |

| In Silico Target Prediction | Identification of potential novel biological targets. |

Exploration of Additional Biosynthetic Regulatory Mechanisms

It is important to note that this compound is generally considered a synthetic derivative of psoralen and is not known to be a naturally occurring compound with a defined biosynthetic pathway in plants. The biosynthesis of its parent compound, psoralen, and other furanocoumarins, however, is well-studied. Future research in this area could therefore take a novel and indirect approach.

Instead of investigating a non-existent natural biosynthetic pathway for this compound, research could focus on:

Engineered Biosynthesis of Precursors: A forward-thinking approach would be to explore the possibility of genetically engineering plants or microorganisms to produce psoralen or its immediate precursors in high yields. These compounds could then be efficiently converted to this compound through a simple and high-yielding synthetic reduction step. This would involve a deep understanding of the regulatory mechanisms of the furanocoumarin biosynthetic pathway to upregulate the production of the desired precursors.

Biocatalytic Reduction: As mentioned in the synthetic methodologies section, another avenue of exploration is the identification or engineering of enzymes that can specifically catalyze the reduction of the 4',5'-double bond of psoralen. This would represent a novel, "bio-synthetic" final step to produce this compound. Research in this area would involve screening microbial enzyme libraries or using protein engineering to create a bespoke reductase.

Investigating Potential for Natural Occurrence: While currently not known to be a natural product, highly sensitive analytical techniques could be used to screen a wide variety of plant species, particularly those under stress conditions, for the presence of this compound. The discovery of a natural source would open up a completely new field of research into its biosynthesis and ecological role.

Design of New Photoreactive Tools Based on Dihydropsoralen Scaffolds

The unique photochemical properties of this compound make it an excellent scaffold for the design of novel photoreactive tools for chemical biology research. Unlike psoralens that can form both monoadducts and cross-links with DNA, this compound is restricted to the formation of monoadducts upon photoactivation. This property can be harnessed to create more precise molecular probes.

Future research in this area could focus on the following:

Photoaffinity Probes: By attaching a reactive group and a reporter tag (such as a fluorophore or a biotin (B1667282) molecule) to the this compound scaffold, it is possible to create photoaffinity probes. These probes can be used to identify and characterize the binding partners of this compound in a complex biological system. Upon photoactivation, the probe will covalently bind to its target, allowing for its subsequent isolation and identification.

Targeted Photochemical Cross-linking: The ability of this compound to form monoadducts can be exploited to develop tools for targeted photochemical cross-linking. By conjugating this compound to a molecule that binds to a specific protein or nucleic acid sequence, it is possible to selectively cross-link the dihydropsoralen to that target upon photoactivation. This can be used to map binding sites and study molecular interactions in living cells.

Photocaged Compounds: The photoreactivity of the this compound scaffold could also be utilized in the design of photocaged compounds. In this approach, a biologically active molecule is rendered inactive by its conjugation to the dihydropsoralen. Upon irradiation with light of a specific wavelength, the dihydropsoralen undergoes a photochemical reaction that releases the active molecule, allowing for its precise spatial and temporal control.

The development of such photoreactive tools based on the this compound scaffold would provide powerful new methods for studying complex biological processes and could lead to the identification of new drug targets.

Q & A

Q. What analytical methods are used to confirm the structural identity of 4',5'-Dihydropsoralen in experimental settings?

Researchers typically employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation. For example, (500 MHz, CDCl) data can resolve characteristic peaks such as δ 7.62 (d, J = 2.2 Hz, H-2'), 7.41 (d, J = 11.1 Hz, H-5), and δ 3.25–3.00 (m, H-4), which align with the compound’s dihydrofuran and coumarin moieties . Cross-referencing with literature spectral databases ensures unambiguous identification.

Q. Which in vitro models are suitable for preliminary screening of this compound’s antidiabetic activity?

HepG2 cell lines are commonly used to assess glucose uptake modulation. In one study, this compound demonstrated a dose-dependent increase in glucose uptake, comparable to psoralen and umbelliferone, suggesting its potential role in glucose metabolism regulation . Experimental protocols typically involve incubating cells with the compound and quantifying glucose levels via colorimetric assays.

Q. How is this compound synthesized, and what purity standards are critical for biological testing?

The compound is often isolated from plant extracts (e.g., Ficus species) via solvent partitioning and chromatographic techniques. Purity (>95%) is validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Contaminants like psoralen must be excluded, as they may confound biological results .

Advanced Research Questions

Q. What experimental designs are used to investigate this compound’s DNA interaction under photodynamic conditions?

UV irradiation experiments with DNA solutions (e.g., calf thymus DNA) and this compound can reveal inter-strand crosslinking. Key parameters include irradiation wavelength (e.g., 365 nm), incubation time, and thermal denaturation analysis. For instance, heating DNA-compound complexes at 100°C for 10 minutes and monitoring optical density at 260 nm can quantify crosslinking efficiency .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from variations in cell models, compound purity, or experimental protocols. A systematic approach involves:

Q. What computational or biophysical methods are employed to study this compound’s binding mechanisms with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with enzymes like α-glucosidase or DNA helicases. Complementary surface plasmon resonance (SPR) assays quantify binding kinetics (e.g., ), while circular dichroism (CD) spectroscopy monitors conformational changes in DNA upon compound binding .

Methodological Considerations

Q. How should researchers design studies to evaluate the pharmacokinetic profile of this compound?

- In vivo models : Administer the compound orally or intravenously in rodents, followed by plasma sampling at timed intervals.

- Analytical tools : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects metabolites like hydroxylated derivatives.

- Key parameters : Calculate bioavailability (), half-life (), and tissue distribution .

Q. What frameworks guide hypothesis formulation for this compound research?

The PICO framework (Population, Intervention, Comparison, Outcome) ensures clarity. For example:

- Population: Diabetic murine models.

- Intervention: Oral administration of this compound.

- Comparison: Metformin or vehicle control.

- Outcome: Fasting blood glucose reduction ≥20%. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) further validate research objectives .

Data Interpretation and Validation

Q. How can researchers ensure reproducibility in studies involving this compound?

- Positive controls : Include known bioactive compounds (e.g., psoralen) to benchmark activity.

- Blinded analysis : Assign independent researchers to quantify results (e.g., Western blot band intensity).

- Data transparency : Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., log-dose vs. response) calculate EC values. For multi-group comparisons, ANOVA with post-hoc Tukey tests adjusts for type I errors. Software like GraphPad Prism or R packages (e.g., drc) streamline analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.